molecular formula C11H14N2 B13097152 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine

2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13097152
M. Wt: 174.24 g/mol
InChI Key: IKBHUDGSDWDAMZ-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound that features a tetrahydropyrimidine ring substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine typically involves the condensation of p-tolualdehyde with urea or thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often in an alcohol solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Tolyl)pyrimidine
  • 2-(p-Tolyl)-1,3,5-triazine
  • 2-(p-Tolyl)-1,4-dihydropyrimidine

Uniqueness

2-(p-Tolyl)-1,4,5,6-tetrahydropyrimidine is unique due to its specific substitution pattern and the presence of a tetrahydropyrimidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(4-methylphenyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C11H14N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6H,2,7-8H2,1H3,(H,12,13)

InChI Key

IKBHUDGSDWDAMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NCCCN2

Origin of Product

United States

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